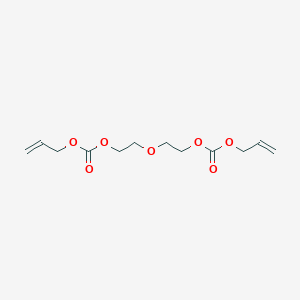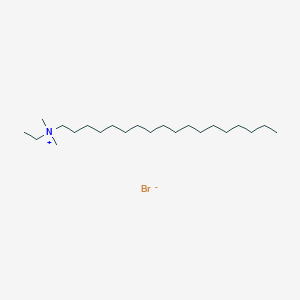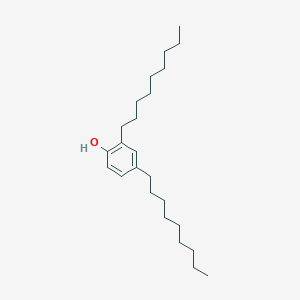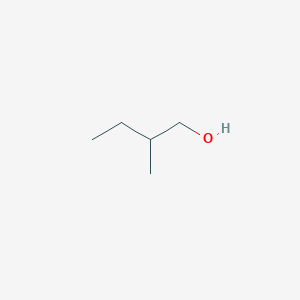
氰乙炔
描述
It is the simplest cyanopolyyne and has been detected in various interstellar environments, including molecular gas clouds, the coma of comet Hale–Bopp, and the atmosphere of Saturn’s moon Titan . Cyanoacetylene is notable for its role in prebiotic chemistry, as it was one of the molecules produced in the Miller–Urey experiment, which simulated early Earth conditions .
科学研究应用
Cyanoacetylene has several scientific research applications:
Astrochemistry: It is studied for its presence in interstellar space and its role in the formation of complex organic molecules.
Prebiotic Chemistry: Cyanoacetylene is investigated for its potential role in the origin of life, as it can form amino acids and nucleotides under prebiotic conditions.
Chemical Synthesis: Cyanoacetylene is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
作用机制
Cyanoacetylene, also known as Propiolonitrile, is an intriguing compound with a formula of C3HN . It is the simplest cyanopolyyne and has been detected in various extraterrestrial environments . This article aims to provide a comprehensive overview of the mechanism of action of Cyanoacetylene, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Cyanoacetylene primarily interacts with atomic oxygen . It is of particular interest in astrochemistry due to its abundance in space and its highly reactive cationic counterpart, HC3N+, which is produced by ionization of the neutral Cyanoacetylene by solar vacuum-ultraviolet (VUV) radiation .
Mode of Action
The linear radical cation of Cyanoacetylene, HC3N+(2Π), is of fundamental spectroscopic interest due to its strong spin–orbit and Renner–Teller interactions . The vibronic coupling effects that occur as a result of this character cause a breakdown of the Born–Oppenheimer approximation .
Biochemical Pathways
Cyanoacetylene is involved in the formation of purine through reaction with cyanamide and radicals via a five-membered intermediate, 4-cyanoimidazole, in the presence of ammonia . This reaction pathway is of particular interest as it suggests a plausible prebiotic reaction route for the formation of purine, a key component of nucleic acids .
Result of Action
The result of Cyanoacetylene’s action is the formation of various compounds through its reactions. For instance, in the presence of atomic oxygen, it can lead to the formation of OCCCN (cyanoketyl) and 1HCCN (cyanomethylene) .
Action Environment
Cyanoacetylene is ubiquitous in space, including molecular clouds, solar-type protostars, protoplanetary disks, circumstellar envelopes, and external galaxies . It is also abundant in the upper atmosphere of Titan and comets . These environments, characterized by low temperatures and the presence of cosmic rays or UV photons, influence the action, efficacy, and stability of Cyanoacetylene .
生化分析
Biochemical Properties
It is known to be a stable compound due to its two triple-bonded carbons . It is also highly reactive in aqueous media, acting as both a molecular backbone and a source of chemical energy for prebiotic chemical synthesis . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known to be produced photochemically in the atmosphere of GJ 1132 b, a super-Earth exoplanet
Molecular Mechanism
It is known to be produced through ionization processes of van der Waals clusters containing cyanoacetylene and acetylene molecules
Temporal Effects in Laboratory Settings
It is known that the compound is physically stable due to its two energetic bonds
准备方法
Synthetic Routes and Reaction Conditions: Cyanoacetylene can be synthesized through several methods. One common laboratory method involves the reaction of acetylene with cyanogen chloride in the presence of a copper catalyst. Another method includes the dehydrohalogenation of 3-chloropropionitrile using a strong base such as potassium tert-butoxide .
Industrial Production Methods: Industrial production of cyanoacetylene typically involves the catalytic dehydrogenation of acrylonitrile. This process requires high temperatures and the presence of a suitable catalyst, such as palladium on carbon .
化学反应分析
Types of Reactions: Cyanoacetylene undergoes various chemical reactions, including:
Addition Reactions: Cyanoacetylene can participate in nucleophilic addition reactions with amines to form cyanoacetamides.
Polymerization: Under high pressure, cyanoacetylene can polymerize to form polyacrylonitrile and other carbon nitride polymers.
Photochemical Reactions: Cyanoacetylene can undergo photochemical reactions, leading to the formation of various isomers and radicals.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as amines and bases like triethylamine are commonly used.
Polymerization: High-pressure conditions (around 20-40 GPa) are required for polymerization reactions.
Photochemical Reactions: Ultraviolet light is used to induce photochemical transformations.
Major Products:
Cyanoacetamides: Formed from nucleophilic addition reactions.
Polyacrylonitrile and Carbon Nitride Polymers: Formed under high-pressure polymerization.
Isomers and Radicals: Formed through photochemical reactions.
相似化合物的比较
Cyanoacetylene can be compared with other cyanopolyynes and related compounds:
Dicyanoacetylene (N≡C−C≡C−C≡N): Similar in structure but with an additional cyano group, making it more reactive and less stable.
Diacetylene (H−C≡C−C≡C−H): Lacks the cyano group, making it less reactive in nucleophilic addition reactions.
Cyanogen (N≡C−C≡N): Contains two cyano groups but lacks the alkyne functionality, leading to different reactivity patterns.
Cyanoacetylene’s unique combination of an alkyne and a cyano group makes it a versatile compound in both synthetic and research applications.
属性
IUPAC Name |
prop-2-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HN/c1-2-3-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDJVIYUJOJFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25084-84-8 | |
| Record name | 2-Propynenitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40147867 | |
| Record name | Propiolonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-71-9 | |
| Record name | 2-Propynenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanoacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiolonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | prop-2-ynenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOACETYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TF7QM91EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is cyanoacetylene (HCCCN) important in astrochemistry?
A1: [] Cyanoacetylene is ubiquitous in various interstellar environments like molecular clouds, solar-type protostars, and even the atmosphere of Titan. Its abundance and reactivity make it a key player in interstellar chemical evolution.
Q2: How does cyanoacetylene contribute to prebiotic chemistry?
A2: [] Cyanoacetylene is considered a building block for pyrimidines, essential components of RNA. Studies suggest its involvement in the formation of cytosine and uracil, supporting the RNA world hypothesis.
Q3: Can cyanoacetylene form larger molecules in space?
A3: [] Yes, studies show that cyanoacetylene readily forms larger molecules like dicyanoacetylene (NC-CC-CN) upon reacting with CN radicals, and even polycyanoacetylenes via polymerization on interstellar dust grains or through ion-molecule reactions.
Q4: How does the presence of water ice affect cyanoacetylene in space?
A4: [] Cyanoacetylene interacts with water ice through hydrogen bonding, exhibiting both electrophilic and nucleophilic behavior. Upon UV irradiation, this interaction leads to the formation of compounds like cyanoketene, potentially contributing to complex molecule formation in interstellar ices.
Q5: How does the reaction of cyanoacetylene with oxygen atoms proceed?
A5: [] The reaction of cyanoacetylene with ground state oxygen atoms (O(3P)) predominantly occurs via intersystem crossing to the singlet potential energy surface, leading to cyanomethylene (1HCCN) and carbon monoxide (CO). A minor channel forms cyanoketyl (OCCCN) and a hydrogen atom.
Q6: What happens when cyanoacetylene is exposed to UV light?
A6: [] UV irradiation of cyanoacetylene leads to various photochemical products, including polymers, tricyanobenzene isomers, and, in the presence of acetylene, tetracyanocyclooctatetraenes and cyanobenzenes. The specific products depend on the irradiation wavelength and the presence of other molecules.
Q7: Can the photochemistry of cyanoacetylene explain the formation of larger molecules observed in space?
A7: [] Yes, laboratory simulations suggest that UV irradiation of cyanoacetylene mixed with acetylene, a common interstellar molecule, can lead to the formation of cyanobutadiyne (HC5N), supporting the idea that photochemistry contributes to molecular complexity in space.
Q8: What is the molecular formula and weight of cyanoacetylene?
A8: [] The molecular formula of cyanoacetylene is HC3N, and its molecular weight is 51.04 g/mol.
Q9: What spectroscopic techniques are useful for characterizing cyanoacetylene?
A9: [] Several spectroscopic techniques are employed to study cyanoacetylene, including Infrared (IR), UV-Vis, microwave, and photoelectron spectroscopy. These techniques provide insights into its structure, vibrational modes, electronic transitions, and ionization properties.
Q10: How does the rotational spectrum of cyanoacetylene and its derivatives help in their detection in space?
A10: [] Molecules like cyanoacetylene and its derivatives like ethyl cyanoacetylene (C2H5C≡C-C≡N) can be identified in the interstellar medium through their unique rotational transitions observed in the microwave region. Precise laboratory measurements of these transitions aid in their astronomical detection.
Q11: How do computational methods contribute to understanding cyanoacetylene chemistry?
A11: [] Quantum chemical calculations, including Density Functional Theory (DFT) and coupled-cluster methods, provide insights into cyanoacetylene's electronic structure, reaction mechanisms, potential energy surfaces, and spectroscopic properties, aiding in the interpretation of experimental observations.
Q12: Can we predict the formation of specific isomers of cyanoacetylene dimers using theoretical calculations?
A12: [] Yes, DFT calculations have been employed to investigate the structures and energies of various cyanoacetylene dimer isomers. Notably, the calculations reveal that an antiparallel stacked dimer is energetically favorable, suggesting its potential existence and importance in aggregation processes.
Q13: How can theoretical studies contribute to understanding the formation of complex organic molecules from cyanoacetylene?
A13: [] Ab initio molecular dynamics simulations allow researchers to model the dynamic processes following the ionization of cyanoacetylene-containing van der Waals clusters. These simulations can reveal potential pathways for the formation of larger molecules like benzonitrile, providing valuable clues about the complex chemistry occurring in interstellar environments.
Q14: How can cyanoacetylene be polymerized?
A14: [] Cyanoacetylene can be polymerized using various methods, including anionic, Ziegler-Natta, metathesis, photo-initiated, and even high-pressure techniques. The resulting polymers exhibit diverse structures and properties depending on the polymerization method.
Q15: What are the potential applications of cyanoacetylene polymers?
A15: [] Poly(cyanoacetylene) and its derivatives show promise as semiconducting materials. Research suggests potential applications in electronic devices, particularly after modifications like doping or thermal treatment to enhance conductivity.
Q16: How does pressure affect cyanoacetylene polymerization?
A16: [] High-pressure studies demonstrate that cyanoacetylene undergoes polymerization and subsequent structural transformations under pressure. These transformations result in the formation of carbon nitride polymers, showcasing the potential of high-pressure techniques for synthesizing novel materials with unique properties.
Q17: What is the significance of cyanoacetylene in Titan's atmosphere?
A17: [] Cyanoacetylene plays a crucial role in the atmospheric chemistry of Titan. Its long wavelength absorption and low dissociation threshold make it susceptible to photodissociation, contributing to the complex organic haze layers observed in Titan's atmosphere.
Q18: How does the photochemistry of cyanoacetylene contribute to the formation of Titan's haze?
A18: [] UV irradiation of cyanoacetylene, alone and in combination with other atmospheric constituents like acetylene, methane, and ethane, leads to the formation of polymers and copolymers. These polymers contribute to the formation and properties of Titan's haze layers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)






